1-(1-methyl-1H-1,3-benzodiazol-2-yl)butan-1-ol
Overview
Description
1-(1-methyl-1H-1,3-benzodiazol-2-yl)butan-1-ol is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This compound is characterized by the presence of a butanol group attached to the benzodiazole ring
Preparation Methods
The synthesis of 1-(1-methyl-1H-1,3-benzodiazol-2-yl)butan-1-ol can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Wallach synthesis: This method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of alpha-halo ketones with ammonia or amines.
Amino nitrile synthesis: This method involves the reaction of nitriles with ammonia or amines.
Chemical Reactions Analysis
1-(1-methyl-1H-1,3-benzodiazol-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents and conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Major products: The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives.
Scientific Research Applications
1-(1-methyl-1H-1,3-benzodiazol-2-yl)butan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-1,3-benzodiazol-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-(1-methyl-1H-1,3-benzodiazol-2-yl)butan-1-ol can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent containing a benzodiazole ring.
Etonitazene: An analgesic containing a benzodiazole ring.
Enviroxime: An antiviral containing a benzodiazole ring.
Astemizole: An antihistaminic agent containing a benzodiazole ring.
Omeprazole: An antiulcer agent containing a benzodiazole ring.
Pantoprazole: An antiulcer agent containing a benzodiazole ring.
Thiabendazole: An antihelmintic containing a benzodiazole ring.
The uniqueness of this compound lies in its specific structure and the presence of the butanol group, which imparts distinct chemical and biological properties compared to other benzodiazole derivatives .
Properties
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)butan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-6-11(15)12-13-9-7-4-5-8-10(9)14(12)2/h4-5,7-8,11,15H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMAHNONVBCSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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